molecular formula C5H8O2 B1310634 (S)-4-Methyldihydrofuran-2(3H)-one CAS No. 64190-48-3

(S)-4-Methyldihydrofuran-2(3H)-one

Cat. No.: B1310634
CAS No.: 64190-48-3
M. Wt: 100.12 g/mol
InChI Key: ALZLTHLQMAFAPA-BYPYZUCNSA-N
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Description

(S)-4-Methyldihydrofuran-2(3H)-one is a chiral lactone compound with significant importance in various fields of chemistry and industry. This compound is known for its unique structural properties, which include a furan ring with a methyl group at the 4-position and a lactone moiety. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 4-methyl-2-buten-1-ol as a starting material, which undergoes cyclization in the presence of an acid catalyst to form the desired lactone. The reaction conditions often require careful temperature control and the use of solvents like toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction parameters to achieve efficient synthesis. The use of biocatalysts, such as specific enzymes, can also be employed to enhance the stereoselectivity of the reaction, ensuring the production of the (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol or other reduced forms.

    Substitution: The methyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

(S)-4-Methyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and stability.

Mechanism of Action

The mechanism by which (S)-4-Methyldihydrofuran-2(3H)-one exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical responses. The lactone moiety can undergo hydrolysis to form the corresponding hydroxy acid, which can further participate in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    4-Methyltetrahydrofuran-2-one: A similar lactone with a fully saturated furan ring.

    4-Methyl-2,3-dihydrofuran: A compound with a similar structure but lacking the lactone moiety.

    γ-Butyrolactone: A structurally related lactone with different substituents.

Uniqueness: (S)-4-Methyldihydrofuran-2(3H)-one is unique due to its specific stereochemistry and the presence of both a furan ring and a lactone moiety. This combination of features imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

(4S)-4-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZLTHLQMAFAPA-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291959
Record name (4S)-Dihydro-4-methyl-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64190-48-3
Record name (4S)-Dihydro-4-methyl-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64190-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-Dihydro-4-methyl-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-dihydro-4-methylfuran-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The process is carried out as in Examples 1 - 5 using 50.0 grams of a methanolic co-distillate (boiling range 66° - 78° C) containing 14.8 grams of 2-methoxy-4-methyltetrahydrofuran derived from methallyl alcohol as described in step (a), 30 ml of water and 5.0 grams of powdered copper chromite (Catalysts and Chemicals Co.). The mixture is heated at 180° C under 1000 psi of hydrogen for one hour. Analysis of the product mixture shows the presence of 9.3 grams of 2-methyl-1,4-butandiol (70% yield) and about 0.5 grams of 3-methyl-4-butyrolactone (4% yield).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

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